

A Spectroscopic Showdown: Unmasking the Isomers of 2-Methyl-5-nitrophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methyl-5-nitrophenol**

Cat. No.: **B1294729**

[Get Quote](#)

For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is a critical step in ensuring the safety, efficacy, and purity of compounds. This guide provides a comprehensive spectroscopic comparison of **2-Methyl-5-nitrophenol** and its constitutional isomers, offering a detailed analysis of their distinguishing features using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

The subtle differences in the substitution patterns on the benzene ring among the isomers of methyl-nitrophenol lead to distinct spectroscopic fingerprints. Understanding these differences is paramount for unambiguous identification in complex mixtures or during routine quality control. This guide presents a compilation of experimental data to facilitate this differentiation.

Data Presentation: A Comparative Overview

The following tables summarize the key spectroscopic data for **2-Methyl-5-nitrophenol** and its isomers.

¹H NMR Spectroscopy Data (Chemical Shift δ in ppm)

Isomer	-CH ₃	Aromatic Protons	-OH	Solvent
2-Methyl-5-nitrophenol	~2.25	~7.15-7.35	~10.35	DMSO-d ₆
2-Methyl-3-nitrophenol[1]	~2.25	~7.15-7.32	~10.3	DMSO-d ₆
2-Methyl-4-nitrophenol	~2.2-2.3	~6.8-8.1	Variable	CDCl ₃ /DMSO-d ₆
2-Methyl-6-nitrophenol	~2.3	~6.8-7.8	Variable	CDCl ₃ /DMSO-d ₆
3-Methyl-4-nitrophenol	~2.5	~6.8-8.0	Variable	DMSO-d ₆
4-Methyl-2-nitrophenol	~2.3	~6.8-7.9	Variable	CDCl ₃ /DMSO-d ₆
4-Methyl-3-nitrophenol[2]	~2.4	~6.7-7.6	Variable	CDCl ₃ /DMSO-d ₆

¹³C NMR Spectroscopy Data (Chemical Shift δ in ppm)

Isomer	-CH ₃	Aromatic Carbons	C-OH	C-NO ₂	Solvent
2-Methyl-5-nitrophenol	~16.0	~115-140	~155	~147	DMSO-d ₆
2-Methyl-3-nitrophenol	~15.0	~115-140	~155	~150	DMSO-d ₆
2-Methyl-4-nitrophenol	~20.0	~115-140	~153	~141	DMSO-d ₆
2-Methyl-6-nitrophenol ^[3]	~16.0	~120-140	~150	~150	Not Specified
3-Methyl-4-nitrophenol	~20.0	~115-140	~155	~140	DMSO-d ₆
4-Methyl-2-nitrophenol	~20.0	~115-140	~154	~135	DMSO-d ₆
4-Methyl-3-nitrophenol	~19.0	~120-140	~155	~148	Not Specified

IR Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)

Isomer	O-H Stretch	C-H (Aromatic)	C=C (Aromatic)	NO ₂ Symmetric Stretch	NO ₂ Asymmetric Stretch
2-Methyl-5-nitrophenol	~3200-3600	~3000-3100	~1400-1600	~1350	~1530
2-Methyl-3-nitrophenol	~3200-3600	~3000-3100	~1400-1600	~1350	~1530
2-Methyl-4-nitrophenol ^[4] ^[5]	~3200-3600	~3000-3100	~1400-1600	~1340	~1520
2-Methyl-6-nitrophenol	~3200-3600	~3000-3100	~1400-1600	~1350	~1530
3-Methyl-4-nitrophenol ^[6]	~3200-3600	~3000-3100	~1400-1600	~1340	~1520
4-Methyl-2-nitrophenol ^[7]	~3200-3600	~3000-3100	~1400-1600	~1340	~1530
4-Methyl-3-nitrophenol ^[8]	~3200-3600	~3000-3100	~1400-1600	~1350	~1530

UV-Vis Spectroscopy Data (λ_{max} in nm)

Isomer	λ_{max} (Acidic/Neutral)	λ_{max} (Alkaline)	Solvent
2-Methyl-5-nitrophenol	~275, ~350	~415	Ethanol/Water
2-Methyl-4-nitrophenol[9]	~317	~400	Ethanol/Water
3-Methyl-4-nitrophenol[10]	~317	~400	Ethanol/Water
4-Methyl-2-nitrophenol[11]	~275, ~350	~415	Ethanol/Water
4-Methyl-3-nitrophenol[4]	~275, ~330	~390	Ethanol/Water

Mass Spectrometry Data (m/z)

All isomers of methyl-nitrophenol have a nominal molecular weight of 153 g/mol. The fragmentation patterns in electron ionization (EI) mass spectrometry can provide clues to the substitution pattern.

Isomer	Molecular Ion (M ⁺)	Key Fragment Ions
2-Methyl-5-nitrophenol	153	136 ([M-OH] ⁺), 123 ([M-NO] ⁺), 107 ([M-NO ₂] ⁺), 95, 77
2-Methyl-4-nitrophenol[9]	153	136 ([M-OH] ⁺), 123 ([M-NO] ⁺), 107 ([M-NO ₂] ⁺), 95, 77
3-Methyl-4-nitrophenol[10]	153	136 ([M-OH] ⁺), 123 ([M-NO] ⁺), 107 ([M-NO ₂] ⁺), 95, 77
4-Methyl-2-nitrophenol[12]	153	136 ([M-OH] ⁺), 123 ([M-NO] ⁺), 107 ([M-NO ₂] ⁺), 95, 77
4-Methyl-3-nitrophenol[3]	153	136 ([M-OH] ⁺), 123 ([M-NO] ⁺), 107 ([M-NO ₂] ⁺), 95, 77

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified methyl-nitrophenol isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR spectrum is typically acquired with a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid methyl-nitrophenol isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

- Sample Preparation (Thin Film Method):
 - Dissolve a small amount of the sample in a volatile solvent (e.g., acetone, dichloromethane).
 - Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
- Instrumentation: Record the IR spectrum using an FT-IR spectrometer.
- Data Acquisition: Typically, the spectrum is recorded in the mid-infrared range (4000-400 cm^{-1}) by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} . A background spectrum of the empty sample compartment (or a pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the methyl-nitrophenol isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0 AU at the wavelength of maximum absorbance (λ_{max}). For studying the effect of pH, prepare separate solutions in acidic (e.g., 0.1 M HCl) and alkaline (e.g., 0.1 M NaOH) media.[\[2\]](#)
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-500 nm. Use the pure solvent as a reference in the reference cuvette.
- Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_{max}) and the corresponding molar absorptivity (ϵ) if the concentration is known accurately.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by gas chromatography

(GC-MS).

- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
- Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 40 to 200.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic comparison and identification of chemical isomers.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the spectroscopic comparison of isomers.

This comprehensive guide provides a framework for the spectroscopic differentiation of **2-Methyl-5-nitrophenol** and its isomers. By systematically applying these techniques and

carefully analyzing the resulting data, researchers can confidently identify these compounds, ensuring the integrity and reliability of their scientific work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methyl-3-nitrophenol [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-Methyl-3-nitrophenol [webbook.nist.gov]
- 4. 3-Nitro-p-cresol | C7H7NO3 | CID 16271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Methyl-4-nitrophenol | C7H7NO3 | CID 7442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Methyl-4-nitrophenol | C7H7NO3 | CID 17412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Methyl-2-nitrophenol | C7H7NO3 | CID 8391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Spectroscopic Showdown: Unmasking the Isomers of 2-Methyl-5-nitrophenol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294729#spectroscopic-comparison-of-2-methyl-5-nitrophenol-and-its-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com